2-(2,5-Difluorophenyl)propanenitrile
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Overview
Description
2-(2,5-Difluorophenyl)propanenitrile is an organic compound characterized by the presence of a difluorophenyl group attached to a propanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Difluorophenyl)propanenitrile typically involves the reaction of 2,5-difluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the formation of the nitrile group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-(2,5-Difluorophenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: Formation of 2-(2,5-difluorophenyl)propanoic acid.
Reduction: Formation of 2-(2,5-difluorophenyl)propanamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(2,5-Difluorophenyl)propanenitrile has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-Difluorophenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved .
Comparison with Similar Compounds
- 2-(2,4-Difluorophenyl)propanenitrile
- 2-(2,6-Difluorophenyl)propanenitrile
- 2-(3,5-Difluorophenyl)propanenitrile
Comparison: 2-(2,5-Difluorophenyl)propanenitrile is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable subject of study .
Properties
Molecular Formula |
C9H7F2N |
---|---|
Molecular Weight |
167.15 g/mol |
IUPAC Name |
2-(2,5-difluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H7F2N/c1-6(5-12)8-4-7(10)2-3-9(8)11/h2-4,6H,1H3 |
InChI Key |
NSZZGPGEEHBNGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C1=C(C=CC(=C1)F)F |
Origin of Product |
United States |
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